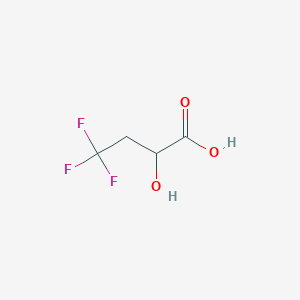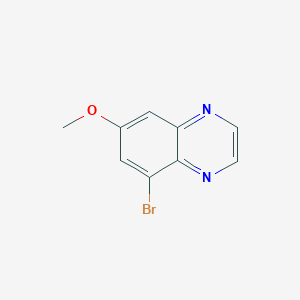![molecular formula C15H20N4O B2389511 N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide CAS No. 1797710-19-0](/img/structure/B2389511.png)
N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide” is a chemical compound with potential applications in scientific research. It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, the core structure of the compound, have been synthesized through various methods . The synthetic methodologies are simpler and greener compared to those of other compounds, making them strategic compounds for optical applications .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural diversity of these compounds is improved by transformations that allow a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied extensively. These compounds display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in antitumor and antimicrobial applications. Novel compounds within this class have demonstrated inhibitory effects comparable to standard treatments against human breast and liver carcinoma cell lines, as well as against various microbial strains, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Central Nervous System Disorders
- Certain 3-aminopyrazolo[3,4-d]pyrimidinones have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with neurological and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. These compounds exhibit high efficacy and selectivity, indicating their potential for clinical development (Li et al., 2016).
Antiviral Activity
- Pyrazolo[3,4-d]pyrimidine analogs have shown activity against human cytomegalovirus and herpes simplex virus, highlighting their potential in antiviral therapy. The synthesis and evaluation of these compounds underscore the importance of structural modifications for enhancing antiviral efficacy (Saxena et al., 1990).
Fluorescent Probes and Photophysical Properties
- Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores, which could serve as fluorescent probes for biological or environmental detection. The photophysical properties of these compounds, such as large Stokes shifts and high fluorescence intensity, make them suitable for applications in imaging and sensing (Castillo et al., 2018).
Anti-inflammatory and Ulcerogenic Properties
- Research into pyrazolo[1,5-a]pyrimidines has also explored their anti-inflammatory properties, with some derivatives demonstrating high activity and better therapeutic indices than standard drugs, without ulcerogenic effects. This indicates their potential as safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been known to inhibit certain cellular processes, leading to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to have anticancer activity, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Compounds with similar structures have demonstrated good to moderate anticancer activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, pH, and the presence of other substances .
properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVHRQJYLRLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

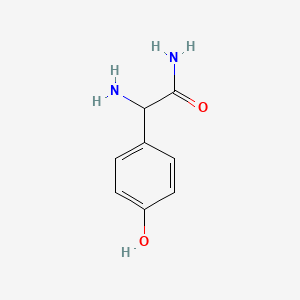
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)
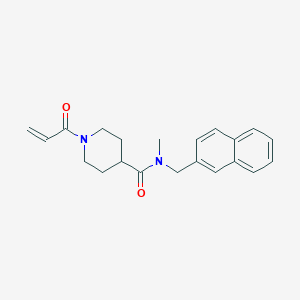



![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
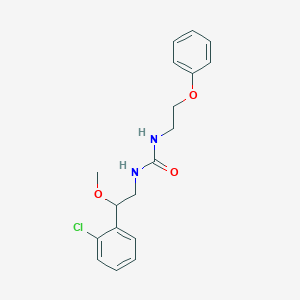
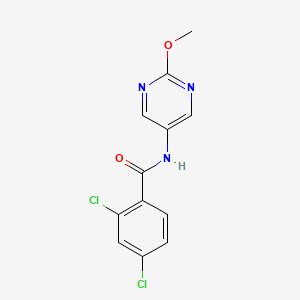
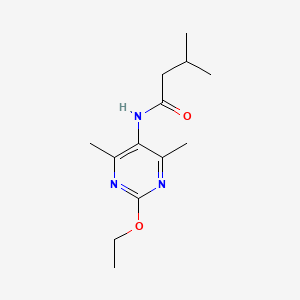

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
